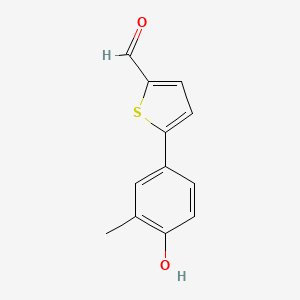

4-(5-Formylthiophène-2-YL)-2-méthylphénol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-(5-Formylthiophen-2-YL)-2-methylphenol is a chemical compound with the molecular formula C11H8O2S. It is known for its unique structure, which includes a thiophene ring substituted with a formyl group and a phenol ring substituted with a methyl group.

Applications De Recherche Scientifique

4-(5-Formylthiophen-2-YL)-2-methylphenol has a wide range of scientific research applications, including:

Mécanisme D'action

Target of Action

It is known that thiophene derivatives, which this compound is a part of, are widely used in the synthesis of pharmaceuticals, chemical reagents, dyes, and polymer additives . They are also found in antibiotics that have better efficacy than their phenyl counterparts .

Mode of Action

The compound’s interaction with its targets would likely involve the formation of covalent bonds, given its structural components .

Biochemical Pathways

It is known that thiophene derivatives can influence various biological activities .

Result of Action

Based on the known applications of thiophene derivatives, it can be inferred that the compound may have potential therapeutic effects .

Action Environment

Environmental factors such as temperature, pH, and the presence of other molecules could influence the action, efficacy, and stability of 4-(5-Formylthiophen-2-YL)-2-methylphenol .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Formylthiophen-2-YL)-2-methylphenol typically involves the use of Suzuki–Miyaura coupling reactions. This method is widely applied for forming carbon–carbon bonds and is known for its mild and functional group-tolerant reaction conditions . The general procedure involves the reaction of a boronic acid derivative with a halogenated thiophene under the catalysis of palladium complexes. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, such as toluene or ethanol .

Industrial Production Methods

Industrial production methods for 4-(5-Formylthiophen-2-YL)-2-methylphenol are not well-documented in the literature. the principles of large-scale organic synthesis, including optimization of reaction conditions and purification processes, would apply to its production. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and scalability of the production process.

Analyse Des Réactions Chimiques

Types of Reactions

4-(5-Formylthiophen-2-YL)-2-methylphenol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of 4-(5-Formylthiophen-2-YL)-2-methylphenol include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and electrophiles (e.g., nitric acid for nitration) . The reactions are typically carried out under controlled temperatures and in suitable solvents to ensure high yields and selectivity.

Major Products

The major products formed from the reactions of 4-(5-Formylthiophen-2-YL)-2-methylphenol include carboxylic acids, hydroxymethyl derivatives, and substituted phenols .

Comparaison Avec Des Composés Similaires

Similar Compounds

Similar compounds to 4-(5-Formylthiophen-2-YL)-2-methylphenol include other thiophene derivatives, such as 2-butylthiophene and 2-octylthiophene . These compounds share the thiophene ring structure but differ in their substituents and functional groups.

Uniqueness

4-(5-Formylthiophen-2-YL)-2-methylphenol is unique due to its combination of a formyl-substituted thiophene ring and a methyl-substituted phenol ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Activité Biologique

4-(5-Formylthiophen-2-YL)-2-methylphenol is an organic compound characterized by its unique structure, which features a thiophene moiety linked to a phenolic group. This compound, with the molecular formula C12H10O2S, has garnered attention for its potential biological activities, although research is still emerging.

Chemical Structure and Properties

The structural configuration of 4-(5-Formylthiophen-2-YL)-2-methylphenol includes:

- A formyl group attached to the thiophene ring.

- A methylphenol group at the para position.

This arrangement contributes to its chemical reactivity and potential interactions with biological systems.

Case Studies

- Antioxidant Studies : In vitro assays have shown that phenolic compounds can significantly reduce oxidative stress markers in cell cultures. The specific antioxidant capacity of 4-(5-Formylthiophen-2-YL)-2-methylphenol is yet to be quantified but can be inferred from its structural similarities to known antioxidants.

- Antimicrobial Testing : Preliminary screening against various bacterial strains indicated that compounds with thiophene and phenolic groups can inhibit growth. Further studies are necessary to quantify the efficacy of 4-(5-Formylthiophen-2-YL)-2-methylphenol against specific pathogens.

- Anti-inflammatory Mechanisms : Research into related compounds has revealed mechanisms involving the inhibition of pro-inflammatory cytokines. Investigating whether 4-(5-Formylthiophen-2-YL)-2-methylphenol shares these mechanisms could provide insights into its therapeutic potential.

Comparative Analysis with Similar Compounds

To better understand the unique properties of 4-(5-Formylthiophen-2-YL)-2-methylphenol, a comparison with structurally similar compounds is useful:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 5-Methylthiophene | Methyl group on thiophene | Lacks phenolic functionality |

| 4-Hydroxybenzaldehyde | Hydroxy group on benzaldehyde | Does not contain thiophene |

| 3-(5-Methylthiophen-2-YL)phenol | Methylthiophene attached to phenol | Different substitution pattern |

| 4-(5-Nitrothiophen-2-YL)-2-methylphenol | Nitro substituent instead of formyl | Exhibits different electronic properties |

The combination of both thiophene and phenolic groups in 4-(5-Formylthiophen-2-YL)-2-methylphenol may provide distinct chemical reactivity and biological activity not present in these similar compounds.

Propriétés

IUPAC Name |

5-(4-hydroxy-3-methylphenyl)thiophene-2-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O2S/c1-8-6-9(2-4-11(8)14)12-5-3-10(7-13)15-12/h2-7,14H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMFSUIOAALVBME-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C2=CC=C(S2)C=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30683769 |

Source

|

| Record name | 5-(4-Hydroxy-3-methylphenyl)thiophene-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30683769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261976-11-7 |

Source

|

| Record name | 5-(4-Hydroxy-3-methylphenyl)thiophene-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30683769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.